3-methyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings
Preparation Methods
The synthesis of 3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrazole and isoxazole intermediates. These intermediates are then subjected to various reaction conditions to form the final compound. Common reagents used in the synthesis include hydrazine, acetic anhydride, and various catalysts. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound shares a similar pyrazole structure but lacks the isoxazole ring.
1-Methyl-3-propyl-4-aminopyrazole-5-carboxamide: Another related compound with a similar pyrazole core but different substituents.
The uniqueness of 3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of pyrazole and isoxazole rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N7O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-2-propylpyrazol-3-yl)-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-5-6-26-16(7-11(2)23-26)22-18(27)14-8-15(13-9-20-25(4)10-13)21-19-17(14)12(3)24-28-19/h7-10H,5-6H2,1-4H3,(H,22,27) |
InChI Key |
SLVOZEFXCAQQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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